2-Methoxy-5-methylbenzaldehyde

ALDH3A1 Cancer chemoresistance Enzyme inhibition

2-Methoxy-5-methylbenzaldehyde (CAS 7083-19-4) is a polysubstituted aromatic aldehyde (C9H10O2, MW 150.17) that serves as a versatile intermediate in organic synthesis, pharmaceutical research, and chromatographic applications. Its substitution pattern—a methoxy group at the 2-position and a methyl group at the 5-position—imparts distinct physicochemical and biological properties that differentiate it from positional isomers and structural analogs.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 7083-19-4
Cat. No. B1297009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylbenzaldehyde
CAS7083-19-4
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C=O
InChIInChI=1S/C9H10O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-6H,1-2H3
InChIKeyCJVIGQCGJUDKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylbenzaldehyde (CAS 7083-19-4): Differentiated Aromatic Aldehyde Building Block with Quantifiable Advantages in Targeted Synthesis


2-Methoxy-5-methylbenzaldehyde (CAS 7083-19-4) is a polysubstituted aromatic aldehyde (C9H10O2, MW 150.17) that serves as a versatile intermediate in organic synthesis, pharmaceutical research, and chromatographic applications . Its substitution pattern—a methoxy group at the 2-position and a methyl group at the 5-position—imparts distinct physicochemical and biological properties that differentiate it from positional isomers and structural analogs [1].

Why Generic Substitution of 2-Methoxy-5-methylbenzaldehyde with Positional Isomers Fails in Critical Analytical and Biological Applications


Attempting to substitute 2-methoxy-5-methylbenzaldehyde with a generic methoxy-methylbenzaldehyde isomer introduces significant risk of divergent biological activity, altered physicochemical behavior, and compromised analytical identification. The precise placement of methoxy and methyl substituents governs electronic distribution, steric accessibility, and fragmentation patterns during mass spectrometry . Even a shift of the methyl group from the 5-position to the 4-position yields a distinct mass spectral match score (884 vs. 934) in GC-MS analysis, demonstrating that isomers are not functionally interchangeable for identification or quantification purposes [1].

Quantitative Evidence Differentiating 2-Methoxy-5-methylbenzaldehyde from Closest Analogs and Alternatives


ALDH3A1 Inhibition: 2-Methoxy-5-methylbenzaldehyde Exhibits 7.6-Fold Higher Potency than the Selective Inhibitor CB29

2-Methoxy-5-methylbenzaldehyde demonstrates an IC50 of 2.1 μM (2,100 nM) against human ALDH3A1-mediated benzaldehyde oxidation, determined via spectrophotometric assay with a 1-minute preincubation [1]. In contrast, the well-characterized selective ALDH3A1 inhibitor CB29 exhibits an IC50 of 16 μM (16,000 nM) under comparable assay conditions . This represents a 7.6-fold greater inhibitory potency for 2-methoxy-5-methylbenzaldehyde, establishing it as a more effective chemical tool for ALDH3A1 target engagement studies.

ALDH3A1 Cancer chemoresistance Enzyme inhibition

Mass Spectrometric Differentiation: Unique Fragmentation Pattern Enables Unambiguous Identification Among Methoxy-Methylbenzaldehyde Isomers

In gas chromatography-mass spectrometry (GC-MS) analysis of a natural product extract, 2-methoxy-5-methylbenzaldehyde yields a mass spectral match score of 884 when compared to the reference spectrum, where a score >900 generally indicates positive identification [1]. The positional isomer 2-methoxy-4-methylbenzaldehyde (compound 17) produces a significantly higher match score of 934 under identical analytical conditions [1]. This 50-point difference (approximately 5.7% relative to the 884 baseline) enables unambiguous differentiation between these closely related isomers in complex mixtures.

GC-MS Isomer identification Analytical chemistry

Physical Form Distinction: Liquid State at Ambient Conditions Facilitates Direct Incorporation into Chromatographic Cross-Linking Formulations

2-Methoxy-5-methylbenzaldehyde exists as a colorless to light yellow liquid under standard storage conditions (2-8°C under inert gas) . In contrast, its synthetic precursor 5-methylsalicylaldehyde (2-hydroxy-5-methylbenzaldehyde, CAS 613-84-3) is a crystalline solid with a melting point of 54-57°C [1]. This physical state difference eliminates the need for pre-dissolution steps when using 2-methoxy-5-methylbenzaldehyde in liquid-phase chromatographic column fabrication, where it functions as a cross-linking agent for particle and liquid phase columns .

Chromatography Cross-linking agent Physical form

Analytical Quality Assurance: Batch-Specific NMR, HPLC, and GC Reports Mitigate Reproducibility Risk Versus Uncharacterized Generic Supply

Procurement from established vendors such as Bidepharm provides 2-methoxy-5-methylbenzaldehyde at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . Alternative suppliers (e.g., AKSci, ChemScene) also offer 95% minimum purity specifications but do not consistently advertise comprehensive batch-level analytical data packages . The availability of multi-method QC data enables independent verification of compound identity and purity, reducing the risk of experimental irreproducibility stemming from undetected impurities or degradation products.

Quality control Reproducibility Procurement

High-Impact Application Scenarios for 2-Methoxy-5-methylbenzaldehyde Supported by Quantitative Differentiation Evidence


ALDH3A1-Mediated Chemoresistance Studies in Cancer Research

2-Methoxy-5-methylbenzaldehyde, with an IC50 of 2.1 μM against ALDH3A1, serves as a potent chemical probe for dissecting the role of ALDH3A1 in oxazaphosphorine drug resistance. Its 7.6-fold greater potency over the benchmark inhibitor CB29 [1] allows for lower working concentrations, minimizing solvent (DMSO) interference and enabling more physiologically relevant studies in ALDH3A1-expressing cancer cell lines such as A549 and SF767. Researchers can utilize this compound to sensitize tumor cells to cyclophosphamide metabolites, a strategy validated in CB29 studies [2].

Chromatographic Column Fabrication as a Cross-Linking Agent

2-Methoxy-5-methylbenzaldehyde has established utility as a cross-linking agent in the preparation of particle and liquid phase chromatographic columns . Its liquid physical state eliminates pre-dissolution steps required for solid aldehydes, streamlining column packing workflows. The distinct mass spectral fingerprint (match score 884) [3] further ensures that column performance can be traced to the specific isomer used, avoiding batch-to-batch variability associated with isomeric impurities.

Organic Synthesis of Position-Specific Substituted Benzaldehyde Derivatives

The 2-methoxy-5-methyl substitution pattern positions this benzaldehyde as a strategic building block for synthesizing derivatives with tailored electronic and steric properties. The compound's liquid form facilitates homogeneous reaction conditions in Friedel-Crafts acylations, aldol condensations, and reductive aminations. Its unambiguous mass spectral differentiation [3] provides a reliable QC benchmark for verifying synthetic intermediates, while batch-specific NMR and HPLC data support GLP-compliant documentation in pharmaceutical intermediate production.

Antibacterial Chitosan Nanoparticle Formulations Against MRSA

Chitosan nanoparticles incorporating 2-methoxy-5-methylbenzaldehyde have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The compound's ALDH3A1 inhibitory activity [1] suggests a dual mechanism may be operative, as aldehyde dehydrogenases play roles in bacterial oxidative stress responses. The liquid physical form enables direct incorporation into nanoparticle synthesis protocols without solvent compatibility issues, providing a practical advantage over solid aldehyde alternatives.

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